molecular formula C11H19NO5 B558603 N-Boc-cis-4-hydroxy-L-proline methyl ester CAS No. 102195-79-9

N-Boc-cis-4-hydroxy-L-proline methyl ester

Cat. No. B558603
CAS RN: 102195-79-9
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-YUMQZZPRSA-N
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Description

“N-Boc-cis-4-hydroxy-L-proline methyl ester” is a compound with the empirical formula C11H19NO5 and a molecular weight of 245.27 . It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of “N-Boc-cis-4-hydroxy-L-proline methyl ester” involves its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of “N-Boc-cis-4-hydroxy-L-proline methyl ester” is represented by the empirical formula C11H19NO5. It has a molecular weight of 245.27 .


Chemical Reactions Analysis

“N-Boc-cis-4-hydroxy-L-proline methyl ester” is used in chemical reactions as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

“N-Boc-cis-4-hydroxy-L-proline methyl ester” is a solid compound with a molecular weight of 245.27. It is used in peptide synthesis .

Scientific Research Applications

Synthesis of Antibody-Drug Conjugates (ADCs)

N-Boc-cis-4-hydroxy-L-proline methyl ester is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of antibodies, which can target specific cancer cells, with the cell-killing ability of cytotoxic drugs.

2. Synthesis of Proteolysis Targeting Chimeras (PROTACs) This compound is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This approach allows for the targeted destruction of specific proteins within cells.

Peptide Synthesis

N-Boc-cis-4-hydroxy-L-proline methyl ester is used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The Boc group prevents unwanted peptide bond formation during the synthesis of peptides.

Synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) Analogues

It is used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold . fMLF-OMe is a synthetic tripeptide that mimics bacterial peptides and is often used in research to study neutrophil chemotaxis.

Research on Optical Activity

The compound exhibits optical activity, with a specific rotation of [α]20/D -50.0±3°, c = 0.67 in methanol . This property can be useful in research studies investigating the effects of chirality on chemical reactions and interactions.

Research on Reaction Suitability

The compound is suitable for Boc solid-phase peptide synthesis . This type of synthesis is a method used to produce peptides in a stepwise manner by repeatedly adding amino acid units to a growing peptide chain that is attached to insoluble polymer beads.

Mechanism of Action

Target of Action

N-Boc-cis-4-hydroxy-L-proline methyl ester, also known as Boc-cis-Hyp-Ome, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are therapeutic agents that target specific proteins in the body for degradation .

Mode of Action

The compound acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-cis-4-hydroxy-L-proline methyl ester are dependent on the specific ADC or PROTAC in which it is incorporated .

Pharmacokinetics

The ADME properties of the final therapeutic agent would be determined by the properties of the entire molecule, including the antibody or ligand, the drug or degrader, and the linker .

Result of Action

The molecular and cellular effects of N-Boc-cis-4-hydroxy-L-proline methyl ester are mediated through the ADC or PROTAC it helps to form . The ADC or PROTAC selectively binds to the target protein, leading to its degradation and subsequent therapeutic effects .

Action Environment

The action, efficacy, and stability of N-Boc-cis-4-hydroxy-L-proline methyl ester are influenced by the environment in which the ADC or PROTAC operates . Factors such as pH, temperature, and the presence of other biomolecules can affect the stability and effectiveness of the ADC or PROTAC .

Safety and Hazards

The safety and hazards associated with “N-Boc-cis-4-hydroxy-L-proline methyl ester” include acute oral toxicity, eye irritation, skin irritation, skin sensitization, and specific target organ toxicity through single exposure. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray; washing thoroughly after handling; wearing protective gloves, eye protection, and face protection; and if swallowed, calling a poison center or doctor .

Future Directions

“N-Boc-cis-4-hydroxy-L-proline methyl ester” is expected to continue being used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, given its role as a non-cleavable ADC linker and an alkyl chain-based PROTAC linker .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444435
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-cis-4-hydroxy-L-proline methyl ester

CAS RN

102195-79-9
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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